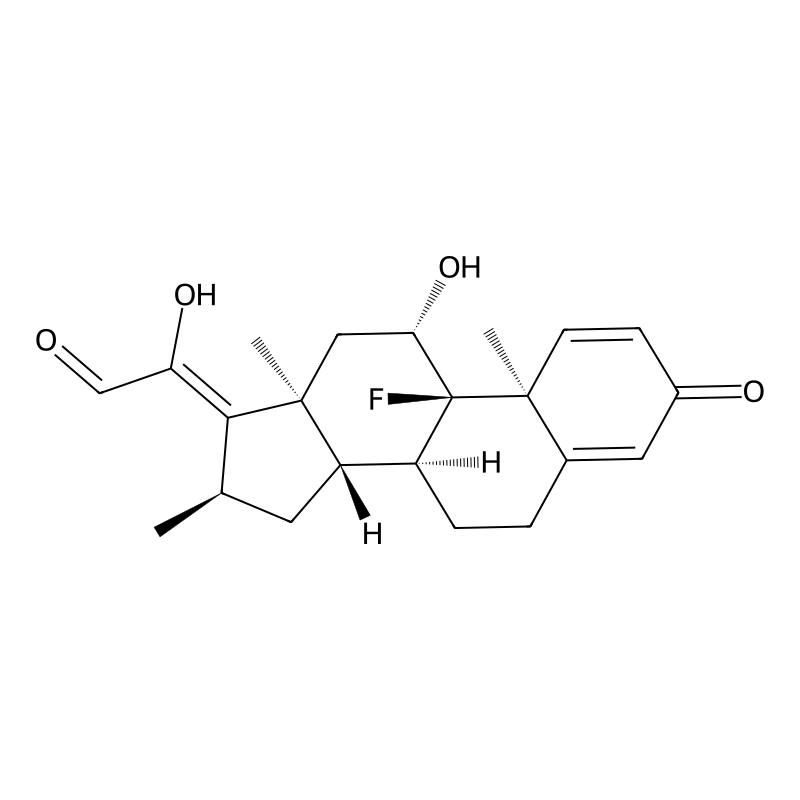Dexamethasone-17(20)-enol-21-aldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Dexamethasone-17(20)-enol-21-aldehyde is a synthetic derivative of dexamethasone, a potent glucocorticoid used in various therapeutic applications. This compound is characterized by a unique structural modification at the 17 and 20 positions, which contributes to its distinct chemical properties and biological activities. The molecular formula of dexamethasone-17(20)-enol-21-aldehyde is C22H27FO4, with a molecular weight of 374.45 g/mol .
- Information on the specific hazards of Dexa-17,20-enal is scarce. However, as a derivative of dexamethasone, it's likely to exhibit similar properties, including potential endocrine disruption and immunosuppression at high doses [].
- Due to the presence of an aldehyde group, Dexa-17,20-enal might also be a mild irritant or allergen upon contact.
Potential Anti-inflammatory Properties
There is limited research exploring Dex-enal's potential as an anti-inflammatory agent. One study suggests it might possess similar properties to Dexamethasone, but further investigation is needed to confirm its efficacy and understand its mechanism of action [].
Source
[] usbio.net (Dexamethasone-∆17,20 21-Aldehyde CAS: 6762-51-2) ()
Metabolite of Dexamethasone
Dex-enal is a known metabolite of Dexamethasone []. This means the body breaks down Dexamethasone into Dex-enal during its processing. Studying Dex-enal can provide insights into Dexamethasone's metabolism and potential side effects.
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
- Reduction: The enol form can be reduced to yield various alcohol derivatives.
- Condensation Reactions: It can undergo condensation with other nucleophiles due to the reactive aldehyde functional group .
These reactions are crucial for its potential modifications in synthetic organic chemistry and pharmaceutical applications.
Dexamethasone-17(20)-enol-21-aldehyde exhibits biological activities similar to those of dexamethasone, including anti-inflammatory and immunosuppressive effects. Its unique structure allows it to interact with glucocorticoid receptors, modulating gene expression involved in inflammatory responses. Studies have indicated that this compound may possess enhanced potency or altered pharmacokinetics compared to its parent compound, making it a subject of interest in pharmacological research .
The synthesis of dexamethasone-17(20)-enol-21-aldehyde typically involves:
- Starting Materials: Dexamethasone or its derivatives serve as the primary starting material.
- Chemical Modifications: Utilizing specific reagents under controlled conditions (acidic or basic) to facilitate the formation of the enol and aldehyde functionalities.
- Purification Steps: Techniques such as chromatography are employed to isolate and purify the desired product from reaction mixtures .
Research indicates that variations in synthesis conditions can lead to different yields and purities, emphasizing the need for optimization in laboratory settings.
Dexamethasone-17(20)-enol-21-aldehyde has several applications:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of more complex steroidal drugs.
- Research Tool: Used in studies investigating glucocorticoid receptor interactions and mechanisms of action.
- Reference Standard: Employed as a reference material for quality control in pharmaceutical formulations .
Studies exploring the interactions of dexamethasone-17(20)-enol-21-aldehyde with biological systems have highlighted its binding affinity to glucocorticoid receptors. These interactions are crucial for understanding its pharmacodynamics and potential side effects. Furthermore, comparative studies with other corticosteroids have provided insights into its unique profile regarding efficacy and safety .
Dexamethasone-17(20)-enol-21-aldehyde shares structural similarities with several corticosteroids. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dexamethasone | 9-fluoro, 11-hydroxy, 21-hydroxyl | Widely used anti-inflammatory agent |
| Betamethasone | Similar steroid structure | Higher potency in certain inflammatory conditions |
| Beclomethasone | Contains a chlorinated moiety | Primarily used as an inhaled corticosteroid |
| Prednisolone | 11-hydroxy group | Often used for allergic reactions |
Dexamethasone-17(20)-enol-21-aldehyde's unique modifications at the 17 and 20 positions differentiate it from these compounds, potentially enhancing its therapeutic profile while also affecting its metabolic pathways.








